1,1'-(Azanediylbis(methylene))bis(cyclobutan-1-ol)
Description
1,1'-(Azanediylbis(methylene))bis(cyclobutan-1-ol) (hereafter referred to as Compound A) is a bifunctional organic molecule featuring two cyclobutanol moieties linked via an azanediylbis(methylene) bridge. Its structure comprises a central nitrogen atom connected to two methylene (-CH₂-) groups, each bonded to a cyclobutane ring bearing a hydroxyl (-OH) substituent at the 1-position. The molecular formula is C₁₀H₁₈NO₂, with a molecular weight of 184.19 g/mol.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-[[(1-hydroxycyclobutyl)methylamino]methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C10H19NO2/c12-9(3-1-4-9)7-11-8-10(13)5-2-6-10/h11-13H,1-8H2 |
InChI Key |
OSIPHUVFNIVNRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CNCC2(CCC2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Azanediylbis(methylene))bis(cyclobutan-1-ol) typically involves the reaction of cyclobutanone with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C)
Solvent: Aqueous or organic solvents such as ethanol or methanol
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: Cyclobutanone, formaldehyde, and ammonia
Reaction Conditions: Optimized for large-scale production, including temperature control and efficient mixing
Purification: Techniques such as distillation, crystallization, or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
1,1’-(Azanediylbis(methylene))bis(cyclobutan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methylene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halides, alkylating agents
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Amines, alcohols
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1,1’-(Azanediylbis(methylene))bis(cyclobutan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-(Azanediylbis(methylene))bis(cyclobutan-1-ol) involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Compound A with two related compounds:
2,2'-[(1R,2R)-1,2-Cyclobutanediylbis(nitrilomethylidyne)]bisbenz[a]anthracen-1-ol
- Structure : This salen-type ligand (referred to as Compound B ) contains a cyclobutane diamine core linked to aromatic benz[a]anthracene units via nitrilomethylidyne (-CH=N-) bridges .
- Functional Groups : Nitrile, aromatic rings, hydroxyl.
- Molecular Weight : Estimated >400 g/mol (due to bulky benzanthracene groups).
- Applications : Used in synthesizing chiral metal complexes for asymmetric catalysis.
- Key Differences :
- Compound B ’s aromaticity and larger size reduce solubility in polar solvents compared to Compound A .
- The nitrilomethylidyne groups in Compound B enable stronger metal coordination than Compound A ’s amine bridge.
2-[[3,5-bis(tert-butyl)phenyl]methylene]-1H-indene-1,3(2H)-dione
- Structure : An indene-dione derivative (referred to as Compound C ) with a tert-butyl-substituted phenyl group.
- Functional Groups : Ketone, tert-butyl, aromatic.
- Molecular Weight : 346.47 g/mol .
- Applications : Likely used in materials science (e.g., organic semiconductors).
- Key Differences: Compound C’s extended π-conjugation and tert-butyl groups enhance solubility in nonpolar solvents, unlike Compound A’s polar profile. The absence of hydroxyl/amine groups in Compound C limits hydrogen-bonding interactions.
Comparative Data Table
| Property | Compound A | Compound B | Compound C |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₈NO₂ | ~C₃₆H₂₈N₂O₂ | C₂₄H₂₆O₂ |
| Molecular Weight (g/mol) | 184.19 | >400 | 346.47 |
| Functional Groups | Cyclobutanol, amine, methylene | Nitrilomethylidyne, aromatic, hydroxyl | Ketone, tert-butyl, aromatic |
| Solubility | Moderate in polar solvents | Low in polar solvents | High in organic solvents |
| Applications | Ligands, pharmaceuticals | Asymmetric catalysis | Materials science |
Research Findings and Mechanistic Insights
Cyclobutane Strain Effects : The strained cyclobutane rings in Compound A may enhance reactivity compared to larger cycloalkanes (e.g., cyclohexane derivatives), facilitating ring-opening reactions or isomerization under mild conditions .
Hydrogen-Bonding Capacity : The hydroxyl groups in Compound A enable hydrogen-bonding interactions, which are absent in Compound C . This property could make Compound A a candidate for crystal engineering or supramolecular assembly.
Metal Coordination Potential: While Compound B’s nitrilomethylidyne groups excel in forming stable metal complexes, Compound A’s amine bridge offers weaker but more flexible coordination sites, suitable for dynamic ligand systems .
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